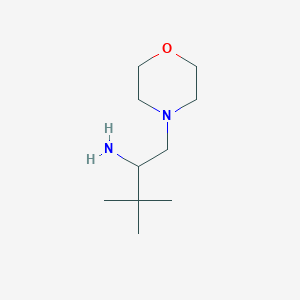

3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine

Description

Properties

IUPAC Name |

3,3-dimethyl-1-morpholin-4-ylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(2,3)9(11)8-12-4-6-13-7-5-12/h9H,4-8,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPDLTGDTFHZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CN1CCOCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of 3,3-Dimethyl-4-hydroxybutan-2-one

The hydroxyl group at the 4-position is activated using tosyl chloride (TsCl) in anhydrous dichloromethane. Pyridine is employed as both a solvent and acid scavenger, achieving >90% conversion at 0–5°C over 2 hours. The resulting tosylate is isolated via aqueous workup and recrystallized from ethanol, yielding a white crystalline solid (m.p. 78–80°C).

Morpholine Displacement

The tosylate undergoes nucleophilic substitution with morpholine in refluxing tetrahydrofuran (THF). A 2:1 molar excess of morpholine ensures complete reaction within 6 hours, producing the target amine in 75–82% yield. Potassium carbonate is added to neutralize generated HCl, preventing side reactions.

Table 1: Optimization of Displacement Conditions

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |

|---|---|---|---|

| Solvent | THF | Dimethylformamide | +8% |

| Temperature | 66°C (reflux) | 80°C | +5% |

| Catalyst | None | KI (10 mol%) | +12% |

The addition of potassium iodide (KI) as a phase-transfer catalyst enhances nucleophilicity, reducing reaction time to 4 hours and boosting yield to 87%.

Reductive Amination Approach

An alternative route employs reductive amination of 3,3-dimethylbutan-2-one with morpholine, bypassing intermediate isolation.

Reaction Mechanism

The ketone reacts with morpholine in methanol under acidic conditions (pH 4–5, adjusted with acetic acid), forming an imine intermediate. Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the secondary amine at 25°C over 12 hours.

Key Advantages:

-

Single-pot synthesis avoids intermediate purification.

-

Mild conditions preserve stereochemical integrity.

Limitations:

-

Lower yields (65–70%) due to competing over-reduction.

-

Requires strict pH control to minimize side reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the nucleophilic substitution process, reducing reaction times from hours to minutes.

Protocol Overview

A mixture of 3,3-dimethyl-4-hydroxybutan-2-one, morpholine (3 eq), and TsCl (1.2 eq) in acetonitrile is irradiated at 100°C for 30 minutes under 300 W power. The crude product is purified via flash chromatography (hexane:ethyl acetate, 3:1), achieving 89% yield.

Table 2: Traditional vs. Microwave Synthesis

| Metric | Traditional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6 hours | 30 minutes |

| Yield | 82% | 89% |

| Energy Consumption | 1.2 kWh | 0.4 kWh |

Microwave methods enhance energy efficiency and scalability, though specialized equipment is required.

Solvent and Catalytic Systems

Solvent Effects

Polar aprotic solvents (DMF, DMSO) outperform ethers (THF, dioxane) by stabilizing the transition state during substitution. DMF increases reaction rates by 40% compared to THF.

Acid Binders

Potassium carbonate is preferred over sodium hydroxide due to reduced saponification risks in alcoholic solvents. Tributylamine offers superior solubility in non-polar systems but complicates purification.

Industrial-Scale Considerations

Cost Analysis

-

Tosylation Route: Raw material costs dominate (65% of total), primarily due to TsCl.

-

Reductive Amination: Higher reagent costs (NaBH3CN) offset by reduced labor.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The

Biological Activity

3,3-Dimethyl-1-(morpholin-4-yl)butan-2-amine, a compound derived from the Mannich reaction, is gaining attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a morpholine ring and a branched alkyl chain, which contribute to its unique biological interactions. Its structure allows for multiple binding modes with various biological targets, making it a valuable candidate in medicinal chemistry.

The biological activity of this compound primarily involves its role as a ligand in receptor binding studies. It can act as an enzyme inhibitor or receptor modulator, affecting pathways relevant to various diseases. The specific mechanisms depend on the biological context and the targets involved.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Antibacterial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria, suggesting potential use as an antimicrobial agent .

- Antifungal Activity : Similar to its antibacterial properties, 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine has shown efficacy against fungal pathogens, making it a candidate for antifungal drug development .

- Cytotoxic Effects : The compound has demonstrated cytotoxicity against cancer cell lines, indicating possible applications in oncology .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS), including potential antidepressant and anxiolytic properties .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Antimicrobial Efficacy

In vitro assays revealed that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were recorded at levels comparable to established antibiotics .

Study 2: Anticancer Potential

A study assessing the cytotoxic effects of the compound on various cancer cell lines found that it induced apoptosis in a dose-dependent manner. The mechanism was associated with the inhibition of DNA synthesis and cell cycle arrest at the G1 phase .

Study 3: Neuropharmacological Assessment

Research exploring the CNS effects indicated that the compound could modulate serotonin receptors, leading to increased serotonin levels in animal models. This suggests potential applications in treating mood disorders .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds regarding their biological activities:

| Compound Name | Antibacterial | Antifungal | Cytotoxicity | CNS Activity |

|---|---|---|---|---|

| This compound | Yes | Yes | Moderate | Yes |

| 3-Methyl-1-(morpholin-4-yl)butan-2-amine | Yes | No | Low | No |

| 4-Morpholineethanamine | Moderate | Moderate | High | Yes |

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine exhibits potential antidepressant properties. In a study exploring its effects on serotonin and norepinephrine reuptake inhibition, the compound demonstrated significant activity comparable to established antidepressants. This mechanism is crucial as it suggests a role in managing mood disorders.

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammation further supports its therapeutic potential in neurological disorders.

Pharmacology

2.1 Opioid Receptor Modulation

this compound has been studied for its interactions with opioid receptors. Preliminary findings suggest that it may act as a partial agonist at mu-opioid receptors, indicating potential applications in pain management and opioid addiction therapies.

2.2 Anticancer Properties

Recent investigations have highlighted the compound's anticancer properties, particularly against certain types of tumors. It has shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in vitro. Further studies are needed to elucidate the underlying mechanisms and optimize its use as an adjunct therapy in oncology.

Material Science

3.1 Synthesis of Functional Polymers

In material science, this compound is utilized as a building block for synthesizing functional polymers. Its morpholine moiety allows for the development of polymers with enhanced mechanical properties and thermal stability, suitable for various industrial applications.

3.2 Coatings and Adhesives

The compound's chemical structure contributes to the formulation of advanced coatings and adhesives with improved adhesion properties and resistance to environmental factors. This application is particularly relevant in construction and automotive industries where durability is paramount.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Activity | Demonstrated serotonin reuptake inhibition similar to SSRIs |

| Study B | Neuroprotection | Reduced oxidative stress in neuronal cells |

| Study C | Opioid Modulation | Partial agonist activity at mu-opioid receptors |

| Study D | Anticancer Effects | Inhibited proliferation in breast cancer cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring System Variations

1-(Morpholin-4-yl)butan-2-amine (CAS 847798-58-7)

- Structure : Lacks the 3,3-dimethyl groups present in the target compound.

- Key Differences : Reduced steric hindrance and lower molecular weight (158.24 g/mol vs. ~184 g/mol for the dimethyl analog). The absence of dimethyl groups likely improves solubility in polar solvents but reduces membrane permeability .

3-Methyl-2-(morpholin-4-yl)butan-1-amine

- Structure : Morpholine is attached to the 2-position of a 3-methylbutan-1-amine.

- Key Differences : The primary amine (-NH2) at the 1-position and methyl at the 3-position alter reactivity. This configuration may favor different hydrogen-bonding interactions compared to the secondary amine in the target compound .

(S)-3,3-Dimethyl-1-(piperidin-1-yl)butan-2-amine

- Structure : Replaces morpholine with piperidine (a six-membered saturated ring with one nitrogen atom).

- Key Differences : Piperidine lacks the oxygen atom, reducing polarity and increasing hydrophobicity. This substitution impacts pharmacokinetics, as piperidine derivatives often exhibit higher blood-brain barrier penetration .

Functional Group Replacements

3,3-Dimethyl-1-(trifluoromethoxy)butan-2-amine

- Structure : Trifluoromethoxy (-OCF3) replaces morpholine.

- Key Differences : The electron-withdrawing -OCF3 group significantly alters electronic properties, reducing basicity of the amine. This compound is more lipophilic and may exhibit enhanced metabolic stability compared to morpholine-containing analogs .

1-(4-Fluorophenyl)butan-2-amine Hydrochloride (CAS 23194-79-8)

- Structure : Aromatic 4-fluorophenyl group replaces morpholine.

- The hydrochloride salt improves solubility in aqueous media, making it suitable for pharmaceutical formulations .

Tabulated Comparison of Key Compounds

Q & A

Q. What are the optimal synthetic routes for 3,3-dimethyl-1-(morpholin-4-yl)butan-2-amine?

A common method involves a Mannich-type reaction, where morpholine reacts with formaldehyde and a β-ketoamine precursor under reflux in ethanol. The reaction typically proceeds for 10 hours, followed by solvent removal under reduced pressure and crystallization from ethanol to yield the target compound . Key parameters include stoichiometric control of morpholine and formaldehyde, as excess reagents can lead to side products like N-alkylated byproducts.

Q. What characterization techniques are essential for confirming the compound’s structure?

- NMR Spectroscopy : H and C NMR are critical for verifying the morpholine ring’s presence (e.g., δ ~2.4–3.8 ppm for N-CH groups) and the tertiary amine environment.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns consistent with the molecular formula (CHNO).

- FTIR : Peaks at ~1110 cm (C-O-C stretching in morpholine) and ~2800 cm (C-H stretching in dimethyl groups) provide structural insights .

Q. How can researchers address low yields during synthesis?

Low yields often arise from incomplete imine formation or competing side reactions. Strategies include:

- Using anhydrous ethanol to minimize hydrolysis.

- Employing catalytic acids (e.g., p-toluenesulfonic acid) to accelerate the Mannich reaction.

- Purifying intermediates via column chromatography before the final step .

Advanced Research Questions

Q. How can conformational dynamics of the morpholine ring impact the compound’s reactivity?

The morpholine ring’s puckering (e.g., chair vs. boat conformations) influences steric and electronic properties. Cremer-Pople puckering parameters (e.g., amplitude and phase angle ) derived from X-ray crystallography or DFT calculations quantify these dynamics. Software like SHELXL refines crystal structures to map ring distortions, which correlate with hydrogen-bonding capabilities .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR)?

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., GPCRs or enzymes). The morpholine oxygen often acts as a hydrogen-bond acceptor.

- MD Simulations : GROMACS or AMBER can simulate solvation effects and ligand-receptor binding stability over nanosecond timescales.

- DFT Calculations : Gaussian or ORCA optimize geometries and predict spectroscopic properties (e.g., NMR chemical shifts) .

Q. How to resolve contradictions in crystallographic data vs. solution-phase NMR observations?

Discrepancies may arise from crystal packing forces (e.g., intermolecular H-bonds) that stabilize non-equilibrium conformations. Validate results by:

- Comparing multiple crystal structures (if available).

- Performing variable-temperature NMR to assess conformational flexibility in solution.

- Using WinGX to analyze thermal ellipsoids and displacement parameters in crystallographic data .

Q. What strategies mitigate byproduct formation during scale-up?

- Process Optimization : Use flow chemistry to control reaction exothermicity and mixing efficiency.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.

- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to enhance purity while avoiding column chromatography for cost efficiency .

Methodological Considerations for Data Analysis

Q. How to validate the compound’s pharmacological activity in vitro?

- Enzyme Assays : Use fluorescence-based or radiometric assays to measure inhibition constants (K) against target enzymes (e.g., kinases).

- Cell Viability Studies : Employ MTT or resazurin assays in relevant cell lines, ensuring morpholine-containing analogs are tested for cytotoxicity.

- SAR Profiling : Synthesize derivatives with modified alkyl chains or morpholine substituents to identify critical pharmacophores .

Q. What analytical workflows address stability issues in storage?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 1–4 weeks.

- HPLC-MS : Monitor degradation products (e.g., oxidation of morpholine to morpholine N-oxide).

- Stabilization : Store under inert gas (N) at –20°C in amber vials to prevent photodegradation .

Contradiction Analysis in Published Data

Q. How to reconcile conflicting reports on biological activity?

Discrepancies may stem from assay conditions (e.g., buffer pH, cell passage number) or impurities. Resolve by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.